Home > Products > Screening Compounds P141213 > alpha-CGRP (23-37) (human)
alpha-CGRP (23-37) (human) - 145459-33-2

alpha-CGRP (23-37) (human)

Catalog Number: EVT-1459798
CAS Number: 145459-33-2
Molecular Formula: C74H117N21O20
Molecular Weight: 1620.877
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Alpha-CGRP is synthesized from the calcitonin gene (CALC-I) through alternative splicing. This gene is located on chromosome 11 in humans. The peptide is predominantly produced in sensory neurons, particularly within the dorsal root ganglia, and is also found in endothelial cells and certain immune cells. The synthesis involves initial translation into a pro-hormone, which is then cleaved to yield the mature 37-amino acid peptide .

Classification

Alpha-CGRP belongs to the family of calcitonin gene-related peptides, which includes two isoforms: alpha-CGRP and beta-CGRP. Both isoforms share over 90% homology but differ slightly in their amino acid sequences and biological functions. Alpha-CGRP is primarily involved in vasodilation and neurogenic inflammation, while beta-CGRP has distinct roles in gastrointestinal function .

Synthesis Analysis

Methods

The synthesis of alpha-CGRP (23-37) typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing chain anchored to a solid support, facilitating purification and characterization.

Technical Details

  1. Starting Materials: The synthesis begins with protected amino acids that prevent unwanted reactions during coupling.
  2. Coupling Reagents: Commonly used reagents include dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to activate carboxylic groups for amide bond formation.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified using high-performance liquid chromatography (HPLC) to achieve high purity levels (>95%) .
Molecular Structure Analysis

Structure

The molecular structure of alpha-CGRP (23-37) includes a sequence of amino acids that contribute to its functional properties. The specific sequence for this fragment is:

Val-Lys-Asn-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Lys-Ala-Phe-NH2

This sequence indicates that it retains essential structural features necessary for receptor binding and activity.

Data

  • Molecular Weight: 1620.89 g/mol
  • Chemical Formula: C74H117N21O20
  • Disulfide Bond: Although this fragment does not include the complete disulfide bridge found in the full-length peptide, it retains key residues that influence its interaction with receptors .
Chemical Reactions Analysis

Reactions

Alpha-CGRP (23-37) can undergo various biochemical reactions, primarily involving interactions with its receptor, known as the calcitonin receptor-like receptor combined with receptor activity-modifying proteins.

Technical Details

  • Binding Affinity: The fragment exhibits reduced binding affinity compared to the full-length alpha-CGRP but retains sufficient activity to be useful in experimental settings.
  • Antagonistic Activity: Related peptides such as CGRP 8–37 serve as competitive antagonists, providing insights into receptor dynamics by blocking alpha-CGRP's actions .
Mechanism of Action

Process

Alpha-CGRP exerts its effects primarily through binding to its specific receptors located on target cells, leading to various intracellular signaling cascades.

Data

  1. Receptor Activation: Upon binding, alpha-CGRP activates adenylate cyclase via G-protein coupled receptors, resulting in increased levels of cyclic adenosine monophosphate (cAMP). This cascade mediates vasodilation and other physiological responses.
  2. Biological Effects: The activation of these pathways contributes to pain modulation, neurogenic inflammation, and regulation of vascular tone .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Alpha-CGRP (23-37) is typically presented as a lyophilized powder.
  • Storage Conditions: It should be stored at -20°C for long-term stability.

Chemical Properties

  • Solubility: The peptide is soluble in aqueous solutions, making it suitable for biological assays.
  • Stability: While stable under recommended storage conditions, exposure to extreme temperatures or pH levels can lead to degradation .
Applications

Scientific Uses

Alpha-CGRP (23-37) has several applications in scientific research:

  1. Neuroscience Research: It is used to study neuropeptide signaling pathways and their implications in pain and inflammation.
  2. Cardiovascular Studies: Researchers investigate its role in vascular regulation and potential therapeutic applications for cardiovascular diseases.
  3. Pharmacological Development: The fragment serves as a tool for developing CGRP receptor antagonists or agonists for therapeutic purposes in migraine treatment and other conditions related to dysregulated CGRP signaling .
Structural Characterization of Alpha-CGRP (23-37)

Primary Sequence Analysis and Post-Translational Modifications

The human alpha-calcitonin gene-related peptide fragment alpha-CGRP (23-37) comprises 15 amino acids with the primary sequence Val-Lys-Asn-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Lys-Ala-Phe-NH₂ (molecular weight: 1,620.89 Da; molecular formula: C₇₄H₁₁₇N₂₁O₂₀) [3] [5]. This C-terminal fragment is derived from proteolytic cleavage of full-length alpha-CGRP (1-37), a 37-amino-acid neuropeptide. Key post-translational modifications include:

  • C-terminal amidation: The phenylalanine residue at position 37 is amidated (-NH₂), which is critical for receptor binding affinity and biological activity [1] [5].
  • Lack of disulfide bond: Unlike the full-length peptide (which has a Cys²-Cys⁷ disulfide bridge), the truncated fragment (23-37) lacks this structural feature, resulting in conformational flexibility [1] [6].

Table 1: Sequence Comparison of Alpha-CGRP Fragments

FragmentSequenceModifications
Full-length α-CGRP (1-37)ACDTATCVTHRLAGLLSRSGGVVKNNFVPTNVGSKAFDisulfide bond (Cys²-Cys⁷), C-terminal amidation
α-CGRP (8-37)VTHRLAGLLSRSGGVVKNNFVPTNVGSKAFC-terminal amidation
α-CGRP (23-37)VKNNFVPTNVGSKAFC-terminal amidation

Species-specific variations exist: Human alpha-CGRP (23-37) differs from rodent homologs at residues 25 (Asn in humans vs. Asp in rodents) and 35 (Ser in humans vs. Ala in rodents), potentially altering receptor interaction kinetics [5] [6].

Comparative Domain Mapping: Role of C-Terminal Fragments in Peptide Function

The C-terminal region (residues 28–37) of alpha-CGRP is a receptor binding domain that interacts with the N-terminal extracellular domain of the calcitonin receptor-like receptor (CLR) in the CGRP receptor complex [2] [5] [8]. Key functional motifs within alpha-CGRP (23-37) include:

  • Pharmacophore residues: Phe³⁷ (amidated C-terminus) anchors to hydrophobic pockets of CLR, while Lys²⁴ and Lys³⁴ form electrostatic contacts with RAMP1 [2] [9].
  • β-turn structure: Residues 28–30 (Val²⁸-Pro³⁰) adopt a β-turn conformation essential for stabilizing the peptide-receptor interface [2] [7].
  • Antagonist properties: Though full-length alpha-CGRP is a potent agonist, truncated fragments like (8-37) and (23-37) act as competitive antagonists due to loss of the N-terminal activation domain (residues 1–7) [1] [5].

Table 2: Functional Domains of Alpha-CGRP

DomainResiduesRoleConsequence of Truncation
Activation domain1-7Binds transmembrane helices of CLRLost in (23-37), abolishing agonist activity
α-Helix8-18Stabilizes receptor affinityPartially retained in (23-37)
Receptor binding domain28-37Direct interaction with CLR/RAMP1Fully retained in (23-37)

Disulfide Bond Architecture and Conformational Stability

Full-length alpha-CGRP contains a disulfide bond between Cys² and Cys⁷, constraining the N-terminus into a ring-like structure essential for receptor activation [1] [5] [8]. Alpha-CGRP (23-37) lacks these cysteine residues, resulting in:

  • Increased conformational flexibility: NMR studies show no stable secondary structure in aqueous solutions, adopting random coil configurations [2] [6].
  • Reduced receptor affinity: The dissociation constant (Kd) of (23-37) is >100-fold weaker than full-length CGRP due to the absence of both the disulfide bond and the α-helix (residues 8–18) [1] [2].
  • Susceptibility to proteolysis: The open-chain structure increases degradation rates in plasma compared to full-length CGRP [5] [10].

Mutational studies confirm that disrupting the disulfide bond in full-length CGRP (e.g., [Cys(Acm)]²,⁷-CGRP) reduces receptor affinity by 400-fold and converts the peptide into a partial agonist [1].

NMR and X-ray Crystallography Studies of Truncated Alpha-CGRP Variants

NMR spectroscopy has been pivotal in characterizing alpha-CGRP (23-37)’s solution structure:

  • Chemical shift analysis: In helix-promoting solvents (e.g., 30% trifluoroethanol), residues 28–30 (Val²⁸-Pro³⁰) exhibit nuclear Overhauser effects (NOEs) indicative of a β-turn, while residues 33–34 (Gly³³-Ser³⁴) form a γ-turn [2] [9].
  • Dynamic mobility: Backbone amide protons of Asn²⁵, Asn²⁶, and Thr³¹ show rapid exchange with solvent, confirming high flexibility [2].
  • Receptor-docked models: Computational simulations based on NMR data predict that Phe³⁷ and Lys³⁴ insert into a hydrophobic cleft of CLR, while Val²⁸-Pro³⁰ stabilizes the complex via van der Waals contacts [9].

Table 3: Structural Features of Alpha-CGRP (23-37) Revealed by NMR

Residue SegmentStructural FeatureBiological Implication
Val²³-Lys²⁴Random coilNo defined secondary structure
Asn²⁵-Asn²⁶Solvent-exposed bendSusceptible to proteolytic cleavage
Val²⁸-Pro³⁰Type II β-turnStabilizes receptor-bound conformation
Gly³³-Ser³⁴γ-turnPositions Lys³⁴ for RAMP1 interaction
Ala³⁵-Phe³⁷Linear C-terminusAmidation of Phe³⁷ enhances CLR binding

X-ray crystallography data for alpha-CGRP (23-37) remains unavailable due to:

  • Inherent flexibility preventing crystallization [2].
  • Lack of stable complexes with the CGRP receptor extracellular domain (ECD), which preferentially binds longer fragments (e.g., CGRP(8-37) or CGRP(27-37)) [2] [7].

Properties

CAS Number

145459-33-2

Product Name

alpha-CGRP (23-37) (human)

IUPAC Name

(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide

Molecular Formula

C74H117N21O20

Molecular Weight

1620.877

InChI

InChI=1S/C74H117N21O20/c1-37(2)57(80)71(112)86-45(25-16-18-28-76)64(105)89-48(32-53(77)98)66(107)90-49(33-54(78)99)65(106)88-47(31-43-22-13-10-14-23-43)67(108)93-59(39(5)6)74(115)95-29-19-26-52(95)70(111)94-60(41(8)97)73(114)91-50(34-55(79)100)68(109)92-58(38(3)4)72(113)82-35-56(101)84-51(36-96)69(110)85-44(24-15-17-27-75)63(104)83-40(7)62(103)87-46(61(81)102)30-42-20-11-9-12-21-42/h9-14,20-23,37-41,44-52,57-60,96-97H,15-19,24-36,75-76,80H2,1-8H3,(H2,77,98)(H2,78,99)(H2,79,100)(H2,81,102)(H,82,113)(H,83,104)(H,84,101)(H,85,110)(H,86,112)(H,87,103)(H,88,106)(H,89,105)(H,90,107)(H,91,114)(H,92,109)(H,93,108)(H,94,111)/t40-,41+,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-/m0/s1

InChI Key

GPLZRETWKHAQIS-FGVYJWQNSA-N

SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.